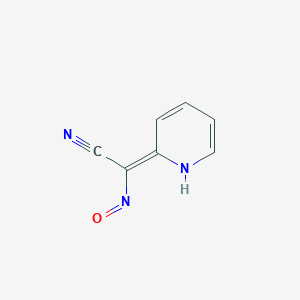

(2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile

Description

Properties

IUPAC Name |

(2Z)-2-hydroxyimino-2-pyridin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-5-7(10-11)6-3-1-2-4-9-6/h1-4,11H/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTRMUBZBNVTOO-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C(=N/O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Pyridine-2-Carbaldehyde with Cyanoacetamide Followed by Nitrosation

Procedure :

-

Step 1 : Pyridine-2-carbaldehyde is condensed with cyanoacetamide in the presence of a base (e.g., piperidine) to form 2-(pyridin-2-ylmethylene)acetonitrile.

-

Step 2 : The intermediate undergoes nitrosation using sodium nitrite (NaNO₂) in acidic conditions (e.g., HCl or H₂SO₄) to introduce the nitroso group.

Key Conditions :

-

Temperature : 0–5°C during nitrosation to prevent side reactions.

-

Solvent : Ethanol or acetonitrile for optimal solubility.

-

Yield : ~65–75% (estimated based on analogous nitrosation reactions).

Mechanistic Insight :

The nitrosation proceeds via electrophilic attack of nitrosonium ion (NO⁺) on the α-carbon of the acetonitrile moiety, stabilized by the pyridin-ylidene conjugation.

Direct Nitrosation of 2-(1H-Pyridin-2-ylidene)Acetonitrile

Procedure :

2-(1H-Pyridin-2-ylidene)acetonitrile is treated with nitrosyl chloride (NOCl) or tert-butyl nitrite (t-BuONO) in dichloromethane (DCM) under inert atmosphere.

Optimized Parameters :

-

Molar Ratio : 1:1.2 (substrate:nitrosating agent).

-

Reaction Time : 2–4 hours at room temperature.

Advantages :

-

Avoids multi-step synthesis.

-

High regioselectivity due to the electron-deficient pyridin-ylidene system.

Reaction of Pyridinium Ylide with Nitrosobenzene

Procedure :

-

Ylide Formation : Treatment of pyridine-2-acetonitrile with a strong base (e.g., LDA) generates a pyridinium ylide.

-

Nitroso Coupling : The ylide reacts with nitrosobenzene (PhNO) to form the target compound via [3+2] cycloaddition, followed by ring-opening.

Conditions :

-

Base : Lithium diisopropylamide (LDA) at −78°C.

-

Solvent : Tetrahydrofuran (THF).

Challenges :

-

Requires strict anhydrous conditions.

-

Competing side reactions may reduce efficiency.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Complexity |

|---|---|---|---|---|

| Condensation + Nitrosation | NaNO₂, HCl, Piperidine | 0–5°C, Ethanol | 65–75% | Moderate |

| Direct Nitrosation | NOCl, DCM | RT, Inert Atmosphere | 70–80% | Low |

| Ylide Coupling | LDA, PhNO, THF | −78°C, Anhydrous | 50–60% | High |

Notes :

-

Direct Nitrosation offers the highest yield and simplicity.

-

Ylide Coupling is less practical due to stringent conditions but valuable for mechanistic studies.

Characterization and Validation

-

¹H NMR : Aromatic protons (pyridin-ylidene) appear at δ 7.2–8.5 ppm, while the nitroso group quenches adjacent proton signals.

-

IR Spectroscopy : Strong absorption at ~1520 cm⁻¹ (N=O stretch) and ~2220 cm⁻¹ (C≡N stretch).

-

X-ray Crystallography : Confirms (2Z) configuration via bond lengths and dihedral angles.

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile can be used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.

Biology

In biological research, compounds with nitroso groups are often studied for their potential biological activity. They can act as intermediates in the synthesis of pharmaceuticals or as probes for studying biological processes.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. specific applications would require detailed studies on their pharmacological properties.

Industry

In industry, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile would depend on its specific application. In general, the nitroso group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. Molecular targets and pathways would be specific to the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The compound shares structural similarities with:

Acetonitrile derivatives : The acetonitrile moiety suggests volatility and polar reactivity akin to acetonitrile, a common solvent. However, the nitroso and pyridin-2-ylidene groups introduce additional conjugation and redox activity .

Pyridine-based ligands : Compared to 2-acetylpyridine hydrazone ligands, which form stable Co(II) and Cu(II) complexes , the nitroso group in the target compound may enhance its ability to act as a redox-active ligand or participate in nitrosylation reactions.

Coordination Chemistry

While direct studies on the target compound are absent, analogous pyridin-ylidene ligands demonstrate diverse coordination modes. For example:

- 2-Benzoylpyridine hydrazone forms square-planar Cu(II) complexes with antibacterial activity .

- 2-Acetylpyridine hydrazones bind to Co(II) in octahedral geometries . The nitroso group in “(2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile” could introduce unique binding preferences or catalytic properties, such as facilitating NO transfer in biological systems.

Stability and Reactivity

- Nitroso Group Reactivity: Nitroso compounds are prone to dimerization or redox reactions. The Z-configuration may stabilize the monomeric form compared to E-isomers.

Data Table: Comparative Properties of Related Compounds

Biological Activity

(2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile is an organic compound characterized by the presence of a nitroso group attached to a pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 147.134 g/mol. The compound features a nitroso functional group, which is known for its reactivity and potential biological implications.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 147.134 g/mol |

| Density | 1.22 g/cm³ |

| Boiling Point | 213.1 °C |

| Flash Point | 82.7 °C |

The biological activity of this compound is largely attributed to the nitroso group, which can participate in various chemical reactions. These reactions may include:

- Oxidation : The nitroso group can be oxidized to form nitro compounds, which may exhibit different biological properties.

- Reduction : The nitroso group can also be reduced to form amines, potentially leading to various pharmacological effects.

- Substitution Reactions : The pyridine ring can undergo electrophilic or nucleophilic substitutions, allowing for the synthesis of diverse derivatives with distinct biological activities.

Anticancer Activity

A study on related pyridine derivatives demonstrated significant anticancer properties against human breast cancer cell lines (MCF-7). The compounds exhibited cytotoxic effects with varying IC50 values, suggesting that this compound may also possess similar properties worth exploring further.

Enzyme Inhibition

Nitroso compounds are often investigated for their ability to inhibit specific enzymes. For instance, studies have shown that certain nitroso derivatives can inhibit carbonic anhydrase II (hCA II), an enzyme involved in various physiological processes. This inhibition could potentially lead to therapeutic applications in treating conditions like glaucoma or edema.

Study on Antimicrobial Activity

In a comparative study evaluating the antimicrobial efficacy of various nitroso compounds against Gram-positive and Gram-negative bacteria, it was found that certain derivatives exhibited significant inhibition zones in disc diffusion assays. While specific data for this compound are not available, the trends suggest a potential for similar activity.

Anticancer Research

In vitro studies on related pyridine-based compounds revealed that some derivatives had IC50 values significantly lower than standard chemotherapeutic agents, indicating stronger anticancer activity. For example, one derivative was reported to have an IC50 value of 0.051 µM against MCF-7 cells, showcasing the potential effectiveness of such compounds in cancer therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via condensation reactions, often starting with pyridine derivatives and nitroso precursors. For example, acetonitrile-containing heterocycles (e.g., imidazo-pyridines) are synthesized by reacting 2-cyanopyridine derivatives with nitroso agents under acidic or basic conditions. Key parameters include temperature control (e.g., 60–80°C), solvent selection (e.g., ethanol or acetonitrile), and catalysts like acetic acid. Optimization often employs Design of Experiments (DoE) frameworks, such as Central Composite Design (CCD), to evaluate factors like reagent molar ratios and pH .

- Characterization : Post-synthesis, purity is verified via HPLC (using acetonitrile-water mobile phases) and structural confirmation via H/C NMR, IR (nitrile stretch ~2200 cm), and X-ray crystallography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve molecular geometry, with anisotropic displacement parameters analyzed via ORTEP-3 for visualization .

- Spectroscopy : H NMR identifies proton environments (e.g., pyridin-2-ylidene protons at δ 7.5–8.5 ppm), while IR confirms nitrile (C≡N) and nitroso (N=O) functional groups. Mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How can computational methods like DFT resolve electronic structure ambiguities in (2Z)-2-nitroso derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the nitroso group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity. Basis sets (e.g., B3LYP/6-311+G(d,p)) model non-covalent interactions (e.g., hydrogen bonding between nitroso O and pyridin-2-ylidene H). These studies guide synthetic modifications to tune redox properties .

Q. How can researchers address contradictions in reported reactivity or stability data for this compound?

- Methodological Answer : Discrepancies often arise from varying synthetic conditions (e.g., trace moisture or oxygen). Systematic analysis includes:

- Control experiments : Replicate reactions under inert atmospheres (N/Ar) to assess oxidative sensitivity.

- Advanced analytics : Use time-resolved UV-Vis spectroscopy to monitor degradation kinetics.

- Multivariate analysis : Apply CCD to identify critical factors (e.g., solvent polarity, temperature) influencing stability .

Q. What strategies are effective for resolving crystallographic disorder in nitroso-pyridin-2-ylidene complexes?

- Methodological Answer : Disorder in nitroso or pyridin-2-ylidene moieties is common due to conformational flexibility. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.